

# Application Notes: Utilizing Amino-PEG4-C1-Boc as a Versatile PROTAC Linker

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## Compound of Interest

Compound Name: Amino-PEG4-C1-Boc

Cat. No.: B2824097

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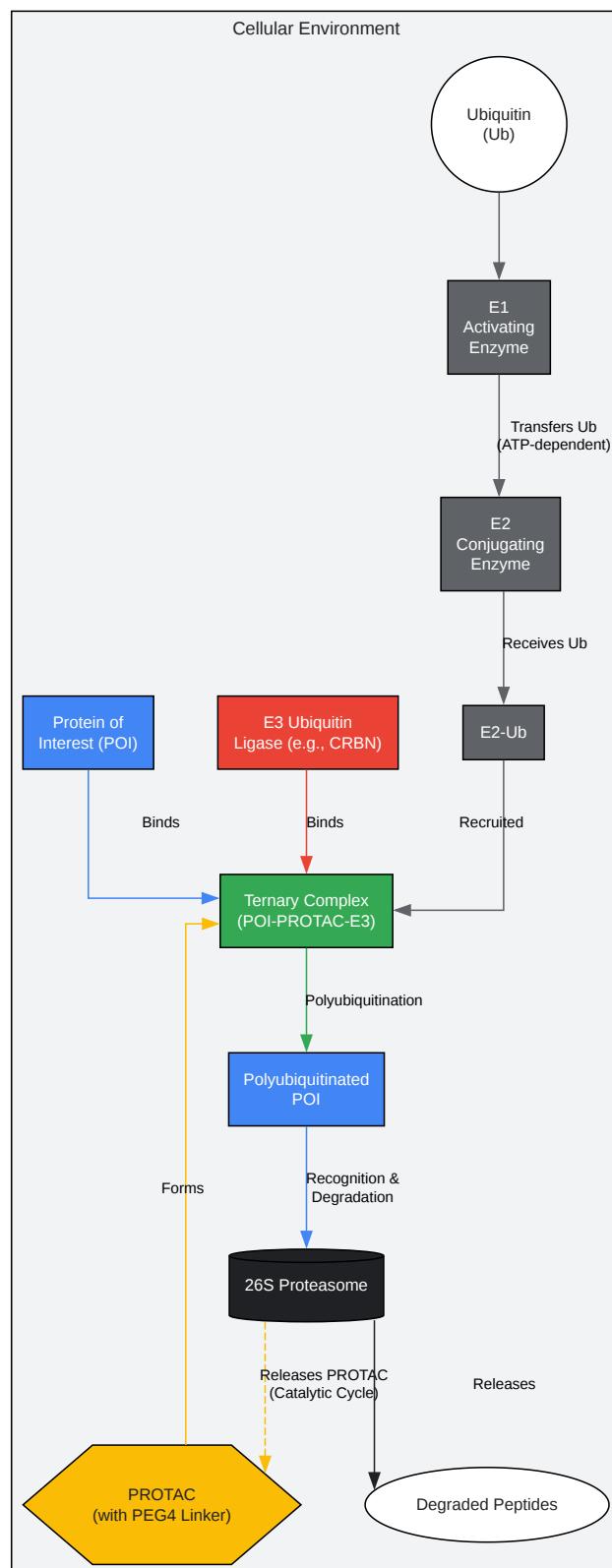
## Introduction

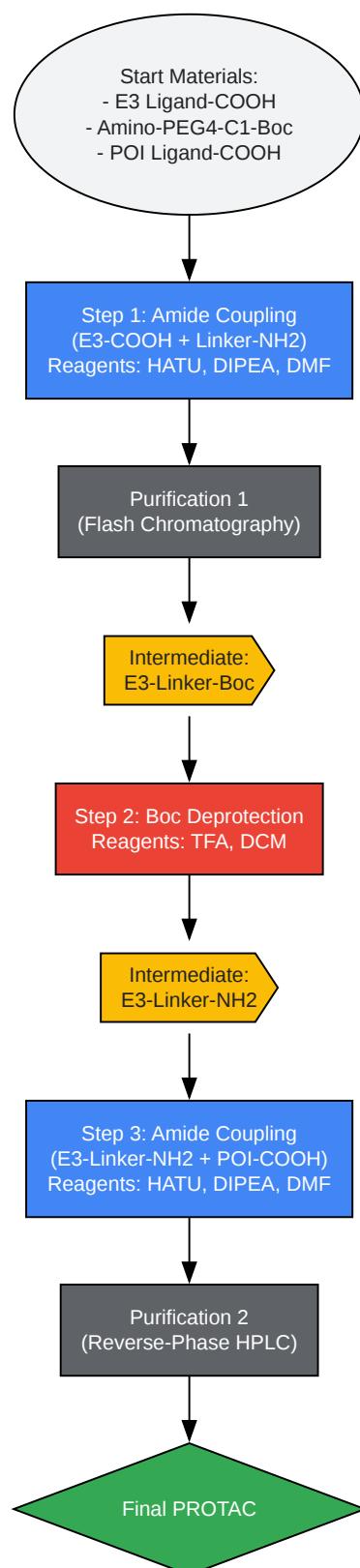
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.<sup>[1]</sup> These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.<sup>[2]</sup> The linker is a critical component, influencing the PROTAC's efficacy by modulating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as affecting physicochemical properties like solubility and cell permeability.<sup>[3]</sup>

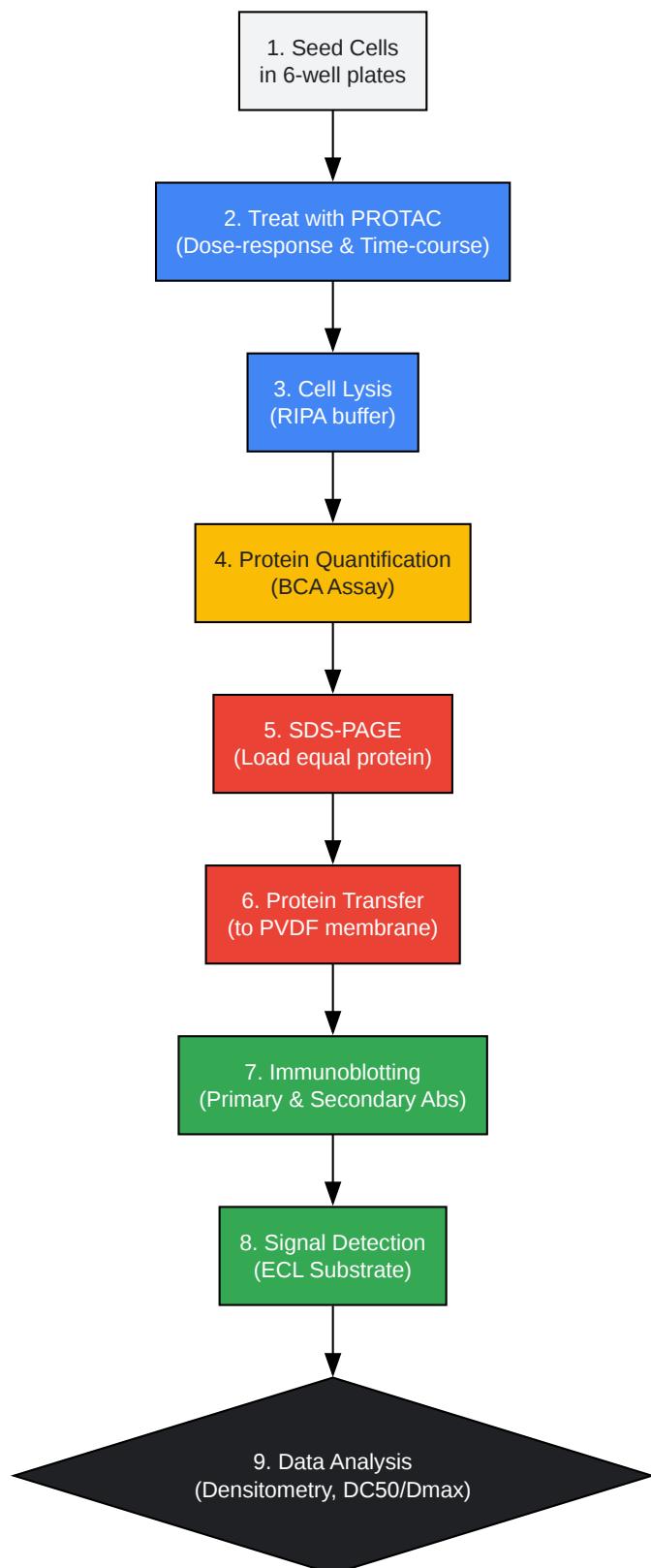
**Amino-PEG4-C1-Boc** is a polyethylene glycol (PEG)-based PROTAC linker that offers several advantages in PROTAC design.<sup>[4][5]</sup> The four-unit PEG chain enhances aqueous solubility and can improve pharmacokinetic properties. The terminal Boc-protected amine and the primary amine provide versatile handles for a modular, step-wise synthesis, allowing for the covalent attachment to both the POI ligand and the E3 ligase ligand.<sup>[6]</sup> This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the **Amino-PEG4-C1-Boc** linker.

## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC synthesized with the **Amino-PEG4-C1-Boc** linker functions by inducing proximity between the target protein and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).<sup>[7]</sup> This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin complex to lysine residues on the surface of the target protein.<sup>[1]</sup> The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.<sup>[1][8]</sup> The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.<sup>[9]</sup>







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